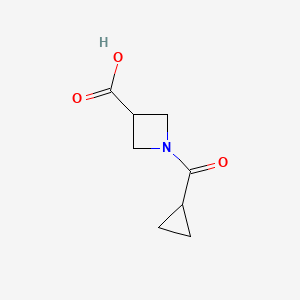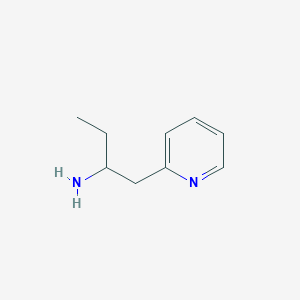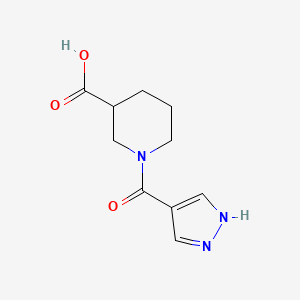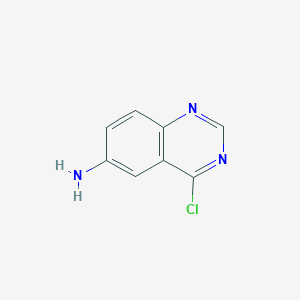
4-Chloroquinazolin-6-amine
Overview
Description
4-Chloroquinazolin-6-amine is a chemical compound belonging to the quinazoline family, characterized by a quinazoline ring substituted with a chlorine atom at the 4-position and an amino group at the 6-position.
Mechanism of Action
Target of Action
It is structurally similar to chloroquine, an antimalarial drug, which primarily targets heme polymerase in malarial trophozoites .
Mode of Action
Based on its structural similarity to chloroquine, it may inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which can kill the parasite .
Biochemical Pathways
Given its potential similarity to chloroquine, it might affect the heme biosynthesis pathway in malarial parasites .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Based on its potential similarity to chloroquine, it may lead to the accumulation of toxic heme in malarial parasites, leading to their death .
Biochemical Analysis
Biochemical Properties
4-Chloroquinazolin-6-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as α-glucosidase, where it exhibits inhibitory activity . This interaction is crucial as α-glucosidase is involved in the breakdown of carbohydrates, and its inhibition can have therapeutic implications for conditions like diabetes. Additionally, this compound has been shown to interact with other biomolecules, including proteins involved in cell signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the proliferation of cancer cells, making it a potential candidate for anti-cancer therapies . It also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to changes in gene expression and cellular function. For example, the binding of this compound to α-glucosidase results in the inhibition of carbohydrate breakdown, which can affect glucose levels in the body . Additionally, its interaction with proteins involved in cell signaling pathways can lead to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can degrade over time . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as the inhibition of enzyme activity and modulation of cell signaling pathways . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to changes in metabolite levels and overall metabolic activity within cells . Understanding these metabolic pathways is essential for elucidating the compound’s therapeutic potential and side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinazolin-6-amine typically involves the cyclization of appropriate precursors. Another approach involves the use of 2-chloro-3-nitrobenzoic acid, which undergoes reduction and cyclization to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed reactions to enhance yield and efficiency. For instance, copper-catalyzed amination reactions under microwave irradiation have been reported to be effective . These methods are optimized for large-scale production, ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinazolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by different nucleophiles, leading to a variety of substituted quinazoline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, which can further react to form complex molecules.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other nitrogen-containing heterocycles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Major Products
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of antitumor, antiviral, and antimicrobial agents.
Biology: The compound is used in the development of enzyme inhibitors and receptor antagonists.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the amino group at the 6-position, making it less versatile in chemical reactions.
6-Aminoquinazoline: Lacks the chlorine atom at the 4-position, affecting its reactivity and biological activity.
4,6-Dichloroquinazoline: Contains an additional chlorine atom, which can influence its chemical properties and applications.
Uniqueness
4-Chloroquinazolin-6-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific research fields .
Properties
IUPAC Name |
4-chloroquinazolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVFALBSKMDWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593005 | |
| Record name | 4-Chloroquinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208533-37-3 | |
| Record name | 4-Chloroquinazolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

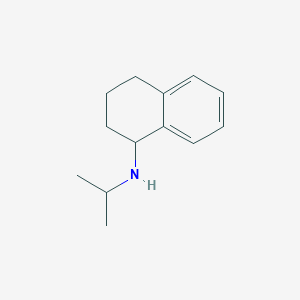
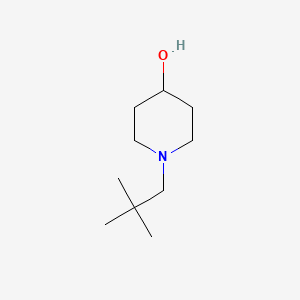
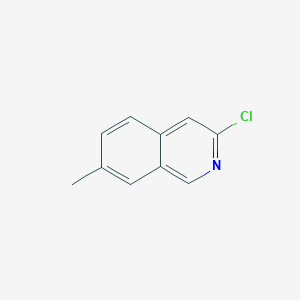
![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)
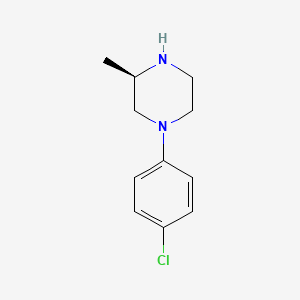
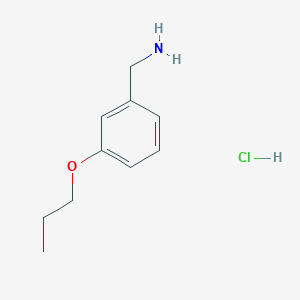
![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)


